molecular formula C7H5ClFN3 B1492942 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine CAS No. 1426290-07-4

6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine

Cat. No.: B1492942
CAS No.: 1426290-07-4
M. Wt: 185.58 g/mol
InChI Key: TVQNPHQMCDTSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C7H5ClFN3 and is characterized by a molecular weight of 185.59 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1426290-07-4, providing its unique chemical identifier within global databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of the halogen substituents and the amino functional group within the benzimidazole framework.

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as NC1=C(Cl)C=C2NC=NC2=C1F, which precisely describes the connectivity and arrangement of atoms within the molecule. This notation reveals the presence of the amino group attached to the fifth carbon position, with chlorine occupying the sixth position and fluorine positioned at the fourth carbon of the benzimidazole ring system. The compound exhibits a planar aromatic structure characteristic of fused heterocyclic systems, contributing to its stability and unique chemical properties.

Property Value Reference
Molecular Formula C7H5ClFN3
Molecular Weight 185.59 g/mol
Chemical Abstracts Service Number 1426290-07-4
Molecular Descriptor Laboratory Number MFCD22690795
Simplified Molecular Input Line Entry System NC1=C(Cl)C=C2NC=NC2=C1F

The structural framework consists of a benzene ring fused to an imidazole ring, creating the characteristic benzimidazole scaffold that serves as the foundation for numerous biologically active compounds. The specific positioning of the halogen atoms and amino group creates a unique electronic environment that influences the compound's reactivity and potential interactions with biological targets. This particular substitution pattern distinguishes it from other halogenated benzimidazole derivatives and contributes to its specific chemical identity within this class of compounds.

Historical Development of Halogenated Benzimidazoles

The historical development of halogenated benzimidazoles traces back to the foundational work on benzimidazole chemistry in the nineteenth century. The first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide. This pioneering synthesis established the basic methodology for creating the benzimidazole core structure that would later serve as the foundation for halogenated derivatives. The work of Ladenberg and Wundt in the 1870s further expanded the understanding of benzimidazole synthesis and structural characteristics.

A significant breakthrough in benzimidazole research occurred during investigations of vitamin B12 in the 1940s. Benzimidazole was discovered during research on this essential vitamin, and the benzimidazole nucleus was found to be a stable platform on which drugs could be developed. This discovery sparked considerable interest in benzimidazole derivatives and their potential therapeutic applications. In 1944, Woolley hypothesized that benzimidazoles possessed purine-like construction and could evoke significant biological applications, marking the beginning of systematic studies on the biological activity of benzimidazole compounds.

The development of halogenated benzimidazoles gained momentum in the subsequent decades as researchers explored the effects of halogen substitution on biological activity. Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, and some of its derivatives also possessed vitamin B12-like activity. This finding led to extensive exploration of substituted benzimidazole derivatives, including halogenated variants, as researchers sought to understand structure-activity relationships and optimize biological properties.

Year Development Researcher/Organization Significance
1872 First benzimidazole synthesis Hoebrecker Established fundamental synthesis methodology
1870s Extended benzimidazole research Ladenberg and Wundt Expanded structural understanding
1940s Vitamin B12 connection Various researchers Linked benzimidazoles to biological activity
1944 Purine-like hypothesis Woolley Proposed biological mechanism of action
1949-1950 Vitamin B12 degradation product Brink and colleagues Demonstrated biological relevance

The mid-1950s witnessed further expansion in benzimidazole research when the Swiss company Ciba AG discovered the pain-relieving properties of certain benzimidazole derivatives. This pharmaceutical interest drove the development of more sophisticated synthetic approaches and encouraged the exploration of various substitution patterns, including halogenation. The recognition that halogen substituents could significantly modify the pharmacological properties of benzimidazoles led to systematic studies of chlorinated, fluorinated, and other halogenated derivatives.

Research into halogenated benzimidazoles has continued to evolve, with modern synthetic techniques enabling the preparation of compounds with precise substitution patterns. The development of regioselective synthetic methods has allowed researchers to access specific isomers and explore the effects of halogen positioning on molecular properties. Contemporary work focuses on understanding the electronic effects of halogen substituents and their influence on intermolecular interactions, contributing to the rational design of benzimidazole derivatives with desired properties.

Positional Isomerism in Polyhalogenated Benzimidazole Systems

Positional isomerism in polyhalogenated benzimidazole systems represents a critical aspect of structural chemistry that significantly influences the physicochemical and biological properties of these compounds. The benzimidazole scaffold provides multiple positions for substitution, and the specific arrangement of halogen atoms creates distinct isomeric forms with unique characteristics. This compound exemplifies this complexity, as alternative positioning of the chlorine and fluorine atoms would result in different isomeric structures with potentially altered properties.

The systematic study of positional isomers has revealed that halogen positioning dramatically affects molecular properties. For instance, the compound 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine represents a positional isomer where the chlorine and fluorine atoms occupy different positions compared to this compound. These subtle structural differences can lead to significant variations in chemical reactivity, stability, and biological activity. The specific electronic effects of halogen substituents depend not only on their chemical nature but also on their position relative to other functional groups within the molecule.

Research on halogen-substituted benzimidazoles has demonstrated that both meta- and para-substituted compounds exhibit distinct structural and interaction patterns. Studies of halogen-substituted 2-aryl-N-phenylbenzimidazoles have shown that compounds bearing halogen atoms at the same position form isostructural crystals, while their positional isomers display different intermolecular interaction patterns. Para-substituted compounds are assembled by weak carbon-hydrogen to pi and pi-pi interactions, while meta-isomers are linked via intermolecular halogen-nitrogen and carbon-hydrogen to pi contacts.

Isomer Chlorine Position Fluorine Position Chemical Abstracts Service Number Molecular Weight
This compound Position 6 Position 4 1426290-07-4 185.59 g/mol
4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine Position 4 Position 6 117275-51-1 185.58 g/mol
5-Chloro-6-fluoro-1H-benzo[d]imidazol-2-amine Position 5 Position 6 142356-64-7 185.59 g/mol

The development of regioselective synthetic approaches has enabled the preparation of specific positional isomers of halogenated benzimidazoles. Research has focused on creating methodologies for the directed synthesis of compounds with precise halogen placement. These approaches often involve the use of directing groups and selective halogenation reactions that allow control over the regiochemistry of substitution. The ability to access specific isomers is crucial for understanding structure-activity relationships and optimizing the properties of halogenated benzimidazole derivatives.

Electronic effects play a fundamental role in determining the properties of positional isomers in polyhalogenated benzimidazole systems. The electron-withdrawing nature of halogen substituents influences the electron density distribution within the aromatic system, affecting both chemical reactivity and intermolecular interactions. The relative positions of multiple halogen atoms can create additive or opposing electronic effects, leading to complex patterns of molecular behavior. Studies have shown that the combination of different halogens, such as chlorine and fluorine, creates unique electronic environments that cannot be predicted solely from the properties of individual substituents.

Crystallographic studies of halogenated benzimidazole derivatives have provided detailed insights into the structural consequences of positional isomerism. The arrangement of molecules in crystal lattices is strongly influenced by the specific positioning of halogen atoms, which participate in various types of intermolecular interactions including halogen bonding, hydrogen bonding, and pi-pi stacking. These interactions determine not only the solid-state structure but also influence solution-phase behavior and biological activity. The systematic comparison of positional isomers has revealed predictable patterns in intermolecular interaction preferences based on halogen positioning and electronic properties.

Properties

IUPAC Name

6-chloro-4-fluoro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQNPHQMCDTSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)N)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Precursors to Diamines

A common initial step in the synthesis of substituted benzimidazoles is the reduction of nitro-substituted aromatic compounds to the corresponding aromatic diamines. For example, nitro compounds bearing fluoro and chloro substituents can be reduced using tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol under reflux conditions (~75 °C) for 5–7 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is neutralized with sodium hydroxide solution and extracted with ethyl acetate. The organic layer is washed and dried to yield the substituted benzene-1,2-diamine intermediate, which is often used directly in the next step due to its instability.

Step Reagents/Conditions Outcome
Nitro compound (1 mmol) in ethanol (10 mL) + SnCl2·2H2O (7 mmol) Reflux at 75 °C for 5-7 h Reduction to 4-(substituted)-5-fluorobenzene-1,2-diamine
Workup: Add 10% NaOH to alkaline pH, extract with ethyl acetate, wash, dry Isolation of diamine intermediate Used directly for cyclization

Cyclization to Benzimidazole Thiols

The diamine intermediate undergoes cyclization with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in rectified spirit (ethanol) under reflux (~75 °C) for 5–7 hours. This step forms substituted benzimidazole-2-thiol derivatives. After cooling, the reaction mixture is acidified to pH 5 with 30% acetic acid to precipitate the product, which is filtered, washed, and recrystallized from aqueous ethanol to obtain pure benzimidazole-2-thiols.

Step Reagents/Conditions Outcome
Diamine (5 mmol) + CS2 (10 mmol) + KOH (10 mmol) in ethanol (25 mL) Reflux at 75 °C for 5-7 h Formation of substituted benzimidazole-2-thiol
Acidify to pH 5 with 30% acetic acid, filter, wash Isolation of crude product Purification by recrystallization

Example yield: 6-chloro-5-fluoro-1H-benzo[d]imidazole-2-thiol obtained in 71% yield.

Reduction of Nitrobenzimidazole Intermediates to Amines

For the specific preparation of 5-amine substituted benzimidazoles, reduction of nitrobenzimidazole intermediates is required. Two common reduction methods include:

  • Catalytic hydrogenation using 10% palladium on carbon (Pd/C) in methanol under normal pressure at room temperature for ~5 hours.
  • Chemical reduction using iron powder in aqueous ethanol with acetic acid under reflux for ~2 hours.

These methods convert 5-nitrobenzimidazole derivatives to the corresponding 5-amine compounds, which can then be further functionalized or used directly.

Method Reagents/Conditions Notes
Method A: Pd/C (10%) in methanol, H2 atmosphere Room temp, 5 h Clean reduction, suitable for various substituents
Method B: Fe powder + aqueous ethanol + acetic acid Reflux, 2 h Alternative for halogen-substituted nitro compounds

Summary Table of Preparation Steps for 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine

Step No. Process Description Key Reagents/Conditions Product/Intermediate Yield/Notes
1 Reduction of 4-nitro-2-chloro-1-fluorobenzene to diamine SnCl2·2H2O in ethanol, reflux 5-7 h 4-(chloro)-5-fluorobenzene-1,2-diamine Used crude, unstable intermediate
2 Cyclization with CS2 and KOH to benzimidazole-2-thiol CS2, KOH in ethanol, reflux 5-7 h; acidify to pH 5 6-chloro-5-fluoro-1H-benzo[d]imidazole-2-thiol ~71% yield
3 Alternative coupling approach Isothiocyanate + benzene-1,2-diamine + DIC Benzimidazole derivatives Improved yield and scalability
4 Reduction of 5-nitrobenzimidazole to 5-amine Pd/C hydrogenation or Fe/acid reduction This compound Efficient conversion

Research Findings and Notes

  • The initial reduction and cyclization steps are classical and widely used, but the diamine intermediates are often unstable and used without purification.
  • The alternative synthetic route utilizing isothiocyanate coupling and carbodiimide-mediated cyclization offers better yields and scalability, which is critical for medicinal chemistry optimization and large-scale synthesis.
  • The presence of chloro at the 6-position and fluoro at the 4-position on the benzimidazole ring is important for biological activity, as confirmed by structure-activity relationship studies.
  • Reduction methods for nitro groups vary depending on substituents; catalytic hydrogenation is preferred for clean reactions, while iron/acetic acid reduction is useful for halogenated substrates.
  • Purification typically involves recrystallization from ethanol or ethyl acetate to obtain analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Halogen atoms on the ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-one.

  • Reduction: Formation of this compound derivatives.

  • Substitution: Formation of various substituted imidazoles.

Scientific Research Applications

Anticancer Activity

6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine has been investigated for its potential as an anticancer agent. Compounds in the benzimidazole class are known for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related benzimidazole derivatives have shown effectiveness against lung (A549), breast (MCF-7), and gastric (MKN-45) cancer cell lines .

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameTarget Cancer Cell LinesIC50 Values (µM)Mechanism of Action
This compoundA549, MCF-7, MKN-45TBDApoptosis induction
4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amineA549, MCF-7, MKN-450.030 ± 0.008c-Met inhibition
6-Fluoro-benzimidazoleA549, MCF-7TBDCell cycle arrest

Tyrosine Kinase Inhibition

Research indicates that compounds with similar structures can act as inhibitors of tyrosine kinases, such as c-Met, which plays a crucial role in tumor growth and metastasis. The modification of existing benzimidazole structures has led to the development of potent inhibitors that show promising results in preclinical studies .

Tool Compound for Biological Studies

This compound serves as a tool compound for studying biological pathways and interactions within cells. Its ability to selectively bind to specific enzymes or receptors makes it useful in elucidating the mechanisms underlying various diseases.

Structure-Activity Relationship Studies

The unique halogen substitutions in this compound allow researchers to explore structure-activity relationships (SAR) extensively. By modifying the halogen positions or substituents on the benzimidazole core, scientists can optimize binding affinities and enhance therapeutic profiles against targeted biomolecules.

Case Study 1: Inhibition of c-Met Kinase

In a study focusing on the inhibition of c-Met kinase by benzimidazole derivatives, compounds were synthesized and evaluated for their biological activity against cancer cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer properties .

Case Study 2: Antimicrobial Properties

Another area of research has explored the antimicrobial properties of benzimidazole derivatives, including this compound. Preliminary results suggest that these compounds may possess activity against various bacterial strains, indicating their potential use in treating infectious diseases.

Mechanism of Action

The mechanism by which 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structural features of the compound and its derivatives.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact : Trifluoromethyl (CF₃) and methoxy (OCH₃) groups in analogs like 13j improve antiviral potency (EC₅₀: 1.7 µM vs. 2.3 µM for 13i) due to increased lipophilicity and electron-withdrawing effects .

Key Observations :

  • Nitro Reduction : The amine group in the target compound may be introduced via tin-mediated nitro reduction, as seen in related compounds .
  • Yield Variability : Substituents like trifluoromethyl or dichlorobenzyl groups improve yields (up to 90%) due to stabilized intermediates .

Key Observations :

  • Halogen Effects : Chloro and fluoro substituents enhance membrane permeability and target binding in antiviral analogs .
  • Amine Functionality : The 5-amine group in the target compound is critical for hydrogen bonding in enzyme inhibition, as seen in NAPRT inhibitors .

Biological Activity

6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core with chlorine and fluorine substituents, which are known to influence its pharmacological properties. The presence of halogens often enhances the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability.

This compound primarily acts by interacting with specific biological targets, such as enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including kinases that play a role in cancer cell proliferation.
  • Protein–Protein Interactions : This compound may disrupt protein interactions critical for tumor growth, as seen in studies targeting BCL6 in diffuse large B-cell lymphoma (DLBCL) .

Anticancer Activity

Several studies have reported that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown potent inhibition against various cancer cell lines, including those resistant to conventional therapies .

Compound Cell Line IC50 (µM) Mechanism
CCT369260DLBCL10BCL6 degradation
Compound 3Trypanosoma brucei0.288Enzyme inhibition

Antimicrobial Activity

The halogenated derivatives of benzo[d]imidazole have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of drug-resistant strains of bacteria .

Activity Type Target Organism MIC (µg/mL)
AntimycobacterialMycobacterium tuberculosis< 1
AntibacterialPseudomonas aeruginosa< 2

Structure-Activity Relationship (SAR)

The substitution pattern on the benzo[d]imidazole ring significantly impacts the biological activity of the compound. For example, compounds with substitutions at the C-4 and C-5 positions have shown improved potency compared to those without substitutions .

Key Findings from SAR Studies:

  • C-5 Substitution : Enhances enzyme inhibition potency.
  • C-4 Halogenation : Improves lipophilicity and cellular uptake.

Case Studies

  • BCL6 Inhibition in DLBCL : A series of benzimidazole derivatives were tested for their ability to inhibit BCL6, a transcriptional repressor involved in tumorigenesis. The optimized compound showed significant efficacy in reducing BCL6 levels in a lymphoma xenograft model .
  • Antitubercular Activity : A study evaluated various benzimidazole derivatives for their antimycobacterial activity against the H37Rv strain, revealing promising candidates with MIC values lower than traditional treatments .

Q & A

Q. What are the common synthetic routes for 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving nitro reduction, cyclization, and halogenation. For example:
  • Step 1 : Reduction of nitro intermediates (e.g., using hydrogenation with Pd/C or catalytic transfer hydrogenation) to form diamines .
  • Step 2 : Cyclization using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with thiourea derivatives or isothiocyanates to form the benzimidazole core .
  • Step 3 : Halogenation (chloro/fluoro) via electrophilic substitution or nucleophilic displacement, depending on precursor availability .
  • Key Optimization : Reaction temperature (e.g., reflux in DMF for 12–24 hours) and stoichiometry of coupling agents (e.g., 1.2–1.5 equivalents of EDC) critically influence yield and purity .

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm) and quaternary carbons (δ 140–160 ppm). Fluorine coupling in 19^19F NMR confirms regioselective substitution .
  • Mass Spectrometry (MS) : ESI-MS or HRMS detects the molecular ion peak (e.g., [M+H]+^+ at m/z 215.6) and isotopic patterns for Cl/F .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and Cl/F percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies improve regioselectivity during halogenation in benzimidazole synthesis?

  • Methodological Answer : Regioselectivity is controlled by:
  • Directing Groups : Electron-withdrawing groups (e.g., nitro) at specific positions guide halogenation to the desired site .
  • Catalysis : Use of Lewis acids (e.g., FeCl3_3) or Brønsted acids (p-TSA) to activate substrates for selective substitution .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution by stabilizing transition states .
  • Example : In , p-TSA-catalyzed cyclization in DMF at 100°C achieved >90% regioselectivity for chloro-substituted benzimidazoles .

Q. How can computational chemistry predict the reactivity of this compound?

  • Methodological Answer : Computational tools aid in:
  • Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Solubility and Stability : Molecular dynamics (MD) simulations assess solvation free energy and degradation pathways in aqueous/organic media .
  • Docking Studies : Virtual screening against biological targets (e.g., kinases) predicts binding affinity and guides SAR (structure-activity relationship) studies .

Q. How do reaction conditions impact the formation of by-products in benzimidazole synthesis?

  • Methodological Answer : Common by-products arise from:
  • Over-Halogenation : Excess Cl/F sources (e.g., NCS or Selectfluor) lead to dihalogenated impurities. Controlled stoichiometry (1.05–1.1 equivalents) minimizes this .
  • Incomplete Cyclization : Low EDC concentration or short reaction times yield open-chain intermediates. Monitoring via TLC (Rf_f = 0.3–0.5 in EtOAc/hexane) ensures completion .
  • Example : reported 86–96% yields using EDC, while incomplete coupling in other methods resulted in 10–15% by-products .

Data Contradictions and Analysis

Q. Why do reported yields vary for similar synthetic protocols?

  • Analysis : Discrepancies arise from:
  • Purity of Starting Materials : Impurities in nitro precursors (e.g., 2-chloro-4-fluoro-nitrobenzene) reduce diamine yields .
  • Catalyst Activity : Batch-dependent Pd/C activity affects hydrogenation efficiency (e.g., 70–92% yields in vs. 80–95% in ) .
  • Workup Procedures : Variations in purification (e.g., column chromatography vs. recrystallization) impact isolated yields .

Biological Activity Evaluation

Q. What methodologies are used to assess the biological activity of halogenated benzimidazoles?

  • Methodological Answer : Standard assays include:
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC50_{50} values .

Tables

Q. Table 1: Comparison of Synthetic Methods

MethodKey ConditionsYield (%)Purity (%)Reference
EDC-mediated CyclizationDMF, 80°C, 12 h86–96>98
p-TSA CatalyzedDMF, 100°C, 24 h90–95>99
Hydrogenation (Pd/C)H2_2 (1 atm), EtOH, 6 h70–9295–97

Q. Table 2: Spectroscopic Data

TechniqueKey SignalsReference
1^1H NMR (400 MHz, DMSO-d6_6)δ 8.05 (s, 1H, NH), 7.62 (d, J=8 Hz, 1H)
ESI-MS[M+H]+^+ = 215.6
Elemental AnalysisC: 44.1%, H: 2.8%, N: 19.5% (Calc.)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.